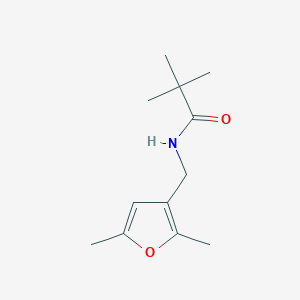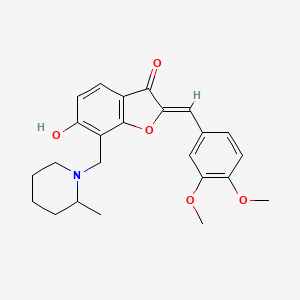
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate, also known as TBC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate can cause changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has been shown to have significant anticancer and anti-inflammatory effects in vitro. In addition, it has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate in lab experiments is its potent anticancer activity, which makes it a promising candidate for further investigation as a potential cancer treatment. However, one limitation is that Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate. One area of interest is investigating its potential use as a cancer treatment, either alone or in combination with other drugs. Another area of interest is investigating its potential use as an anti-inflammatory agent, as well as its potential applications in other areas of medicinal chemistry. Further research is also needed to fully understand the mechanism of action of Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate and its potential side effects.
Métodos De Síntesis
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate can be synthesized through a multistep process, starting with the reaction of 3-hydroxyacetophenone with tert-butyl carbamate, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reaction of the intermediate product with 3-(dimethylamino)propionyl chloride to yield Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has been found to exhibit significant anticancer activity, specifically against colon and breast cancer cells. It works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory mediators.
Propiedades
IUPAC Name |
tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-7-10-15(22)20-16-13-11-8-9-12-14(13)21(19(16,5)6)17(23)24-18(2,3)4/h8-9,11-12,16H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRIOSEKABNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C2=CC=CC=C2N(C1(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)
![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)




![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604311.png)

![N-(Thiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)
![ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2604315.png)
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2604317.png)